Ethyl-S-(+)-Clopidogrel Sulfate

Chiral chromatography Enantiospecific HPLC Pharmaceutical impurity analysis

Ethyl-S-(+)-Clopidogrel Sulfate (CAS 1332612-57-3) is the USP-recognized Pharmaceutical Analytical Impurity (PAI) for clopidogrel bisulfate, exclusively intended as a chiral reference standard—not a therapeutic agent. Its procurement value lies in verified stereochemical identity as the S-enantiomer ethyl ester sulfate, enabling unambiguous peak identification during enantiospecific HPLC method validation, spike-and-recovery studies for ANDA submissions, ICH Q1A forced degradation impurity profiling, and LC-MS/MS quantification of alcohol-mediated transesterification metabolites. Substituting this standard with the R-enantiomer or carboxylic acid impurity invalidates method specificity and compromises regulatory compliance. Source only the certified reference material to satisfy ICH Q3A/Q3B impurity thresholds.

Molecular Formula C17H20ClNO6S2
Molecular Weight 433.9 g/mol
CAS No. 1332612-57-3
Cat. No. B3098259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-S-(+)-Clopidogrel Sulfate
CAS1332612-57-3
Molecular FormulaC17H20ClNO6S2
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
InChIInChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1
InChIKeyCZPQIIDIBKISIG-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-S-(+)-Clopidogrel Sulfate (CAS 1332612-57-3): Chiral Impurity Reference Standard for Clopidogrel Quality Control


Ethyl-S-(+)-Clopidogrel Sulfate (CAS 1332612-57-3) is the S-enantiomer ethyl ester sulfate salt of clopidogrel, chemically designated as ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate . This compound is recognized by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) for clopidogrel bisulfate drug substance and drug product testing . As a structurally defined chiral impurity standard, it serves exclusively as an analytical reference material for method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions [1]. The compound is not a therapeutic agent; its procurement value resides entirely in its certified identity and purity as an impurity reference standard.

Why Generic Clopidogrel Impurity Standards Cannot Substitute for Ethyl-S-(+)-Clopidogrel Sulfate


Impurity reference standards for clopidogrel are not interchangeable because each impurity species possesses distinct chemical identity, stereochemistry, and chromatographic behavior. Ethyl-S-(+)-Clopidogrel Sulfate is specifically the S-enantiomer ethyl ester, whereas alternative clopidogrel-related impurities include R-enantiomer bisulfate (impurity C), clopidogrel carboxylic acid, and various oxidative degradation products . Substituting one impurity standard for another invalidates analytical method specificity, compromises peak identification, and jeopardizes regulatory compliance. Only the S-enantiomer exhibits the required pharmacological activity in its active metabolite form; the R-enantiomer is pharmacologically inactive and, at high doses in animal studies, triggered convulsions [1]. Consequently, accurate quantification of the specific S-enantiomer ethyl ester impurity requires the corresponding certified reference standard, not a generic or structurally related surrogate [2].

Ethyl-S-(+)-Clopidogrel Sulfate: Quantitative Differentiation Evidence Versus Comparators


Chiral Resolution: S-Enantiomer Ethyl Ester Baseline Separation from R-Impurity C

Ethyl-S-(+)-Clopidogrel Sulfate, as the S-enantiomer ethyl ester, achieves baseline resolution from its R-enantiomer counterpart (clopidogrel impurity C) using validated chiral HPLC methods. The S-enantiomer was baseline resolved from its R impurity on a Chiralcel OJ-RH cellulose-based chiral stationary phase [1]. In a separate validated enantiospecific method, satisfactory resolution of S-clopidogrel from its impurities including R-enantiomer was achieved on a ChiraDex column [2].

Chiral chromatography Enantiospecific HPLC Pharmaceutical impurity analysis

Pharmacological Activity: S-Enantiomer Versus R-Enantiomer Antithrombotic Efficacy

The S-enantiomer configuration is essential for antithrombotic activity in the clopidogrel class. Only the (S)-enantiomer, corresponding to the dextrorotatory form, exhibits antithrombotic activity, while the (R)-enantiomer (levorotatory form) does not [1]. This stereochemical requirement applies to clopidogrel prodrugs including the ethyl ester derivative. The R-enantiomer is classified as an impurity (impurity C) in S-clopidogrel bisulfate bulk drug substance .

Antiplatelet activity Enantiomer pharmacology P2Y12 receptor antagonism

Metabolic Pathway Differentiation: Transesterification Versus Hydrolysis

Ethyl-clopidogrel (the ethyl ester derivative) undergoes a distinct metabolic pathway compared to the parent clopidogrel methyl ester. In the presence of alcohol, clopidogrel is transesterified by carboxylesterase-1 (CES1) to form ethyl-clopidogrel, which is subsequently metabolized to ethyl-2-oxo-clopidogrel and then oxidized to active thiol metabolites [1]. This transesterification pathway is alcohol-dependent and distinct from the primary hydrolysis pathway that produces inactive clopidogrel carboxylic acid.

Drug metabolism Carboxylesterase CES1 Alcohol-drug interaction

Regulatory Recognition: USP and EP Impurity Designation

Ethyl-S-(+)-Clopidogrel Sulfate is formally designated as a clopidogrel impurity in multiple pharmacopeias and regulatory frameworks. It is cataloged as Clopidogrel Ethyl Ester Sulfate by USP as a Pharmaceutical Analytical Impurity (PAI) and is also recognized as Clopidogrel EP Impurity F (sulfate salt) in the European Pharmacopoeia framework . The compound is specifically listed for use in analytical method development, method validation, and quality control applications for ANDA submissions and commercial production of clopidogrel [1].

Pharmacopeial standards Regulatory compliance Impurity profiling

Analytical Method Cross-Validation: Reversed-Phase Chiral Separation Compared to USP Methodology

A validated reversed-phase chiral HPLC method for (S)-clopidogrel and its impurities was developed and compared with the method reported in the United States Pharmacopeia for the drug product [1]. The method using Chiralcel OJ-RH chiral stationary phase with methanol/water (100:15) mobile phase achieved baseline resolution of S-enantiomer from R-impurity C, with no interference from chiral impurities A and B [2]. The enantio- and chemoselective method was partially validated and demonstrated comparability to USP methodology.

HPLC method validation Chiral stationary phase Regulatory analytical methods

Ethyl-S-(+)-Clopidogrel Sulfate: Validated Application Scenarios for Procurement Decision-Making


ANDA Regulatory Submission: Impurity Profiling and Method Validation

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) for generic clopidogrel bisulfate products require certified impurity reference standards to demonstrate analytical method specificity and impurity control per ICH Q3A/Q3B guidelines. Ethyl-S-(+)-Clopidogrel Sulfate (USP PAI) serves as the specific reference standard for detecting and quantifying the S-enantiomer ethyl ester impurity in API and finished drug product . The compound enables spike-and-recovery studies during method validation and establishes system suitability parameters for routine QC release testing [5].

Alcohol-Drug Interaction Studies: Metabolic Pathway Investigation

Research laboratories investigating alcohol-clopidogrel drug-drug interactions require ethyl-clopidogrel reference standards to identify and quantify transesterification metabolites. Studies have demonstrated that alcohol co-administration produces ethyl-clopidogrel via CES1-mediated transesterification, reducing clopidogrel acid AUC from 39 to 20 µg·h/mL . Ethyl-S-(+)-Clopidogrel Sulfate enables accurate LC-MS/MS quantification of this specific metabolite in human liver microsome incubations and pharmacokinetic studies, distinguishing it from the parent drug and other metabolites.

Chiral Purity Quality Control in API Manufacturing

Clopidogrel API manufacturers must verify that only the pharmacologically active S-enantiomer is present, as the R-enantiomer lacks antithrombotic activity and caused convulsions in animal studies . Ethyl-S-(+)-Clopidogrel Sulfate serves as a chirally pure reference standard for validating enantiospecific HPLC methods that baseline-resolve the S-enantiomer from R-impurity C on Chiralcel OJ-RH or ChiraDex columns [5]. This ensures batch-to-batch stereochemical consistency and prevents contamination with the inactive, potentially toxic R-enantiomer.

Forced Degradation and Stability-Indicating Method Development

During ICH Q1A stability studies, forced degradation of clopidogrel drug product may generate ethyl ester impurities under specific stress conditions. Ethyl-S-(+)-Clopidogrel Sulfate (USP PAI) is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities during stress studies and stability method development . The reference standard enables determination of relative response factors, peak identification, and impurity profiling during ICH stability condition testing, supporting shelf-life specification setting for ANDA submissions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl-S-(+)-Clopidogrel Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.